

The Discovery and Synthesis of Ko-3290: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ko-3290

Cat. No.: B1663841

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Ko-3290 is a cardioselective β -adrenoceptor antagonist with demonstrated antilipolytic effects in animal studies. This technical guide provides a comprehensive overview of the available information on its discovery, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Property	Value
IUPAC Name	N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
CAS Number	79848-61-6
Molecular Formula	$C_{19}H_{25}N_3O_3$
Molecular Weight	343.42 g/mol

Discovery and Development

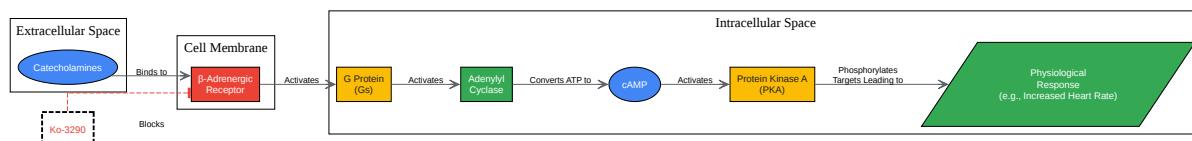
While specific details regarding the initial discovery and synthesis of **Ko-3290** are not extensively documented in readily available scientific literature, it has been characterized as a cardioselective β -blocker. A clinical trial in healthy human subjects investigated its β -adrenoceptor antagonist activity, cardioselectivity, and antilipolytic properties. In this study, doses of 12.5, 25, 50, and 100 mg of **Ko-3290** were administered and compared with the well-established β -blocker, atenolol. The results indicated that a 100 mg dose of **Ko-3290** produced

a similar reduction in exercise heart rate as a 50 mg dose of atenolol. However, for equipotent β 1-adrenoceptor blocking doses, atenolol demonstrated a lesser effect on other cardiovascular parameters, suggesting that **Ko-3290** is less cardioselective than atenolol.

Mechanism of Action: β -Adrenoceptor Antagonism

Ko-3290 functions as an antagonist at β -adrenergic receptors, with a preference for the β 1 subtype, which is predominantly found in cardiac tissue.^[1] By blocking these receptors, **Ko-3290** inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine. This antagonism leads to a reduction in the downstream signaling cascade, resulting in decreased heart rate, myocardial contractility, and blood pressure.

The antilipolytic effects of **Ko-3290** are also attributed to its β -adrenoceptor antagonism, likely in adipose tissue where these receptors play a role in regulating the breakdown of fats.

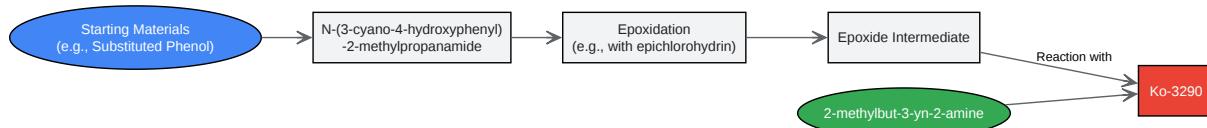


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Caption: Signaling pathway of β -adrenoceptor activation and its inhibition by **Ko-3290**.

Synthesis

A detailed, step-by-step synthesis protocol for **Ko-3290** is not publicly available in the searched scientific literature. General synthetic routes for similar β -amino alcohol derivatives often involve the reaction of a substituted epoxide with an appropriate amine. For **Ko-3290**, this would likely involve a precursor containing the N-(3-cyano-4-hydroxyphenyl)-2-methylpropanamide core, which is then epoxidized and subsequently reacted with 2-methylbut-3-yn-2-amine.



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Caption: A plausible synthetic workflow for the preparation of **Ko-3290**.

Quantitative Data

Specific in vitro quantitative data such as IC₅₀ or EC₅₀ values for **Ko-3290** are not reported in the available search results. The primary quantitative information comes from the aforementioned clinical trial in healthy volunteers.

Table 1: Comparative Effects of **Ko-3290** and Atenolol in Healthy Volunteers

Parameter	Ko-3290 (100 mg)	Atenolol (50 mg)
Effect on Exercise Heart Rate	Similar Reduction	Similar Reduction
Cardioselectivity	Less Selective	More Selective
Isoprenaline-induced rise in Serum Insulin	Greater Attenuation	Lesser Attenuation
Isoprenaline-induced changes in Free Fatty Acids, Glucose, Lactate, Potassium	No significant difference	No significant difference

Experimental Protocols

Detailed experimental protocols for the synthesis and biological assays of **Ko-3290** are not available in the public domain based on the conducted searches. The clinical trial methodology involved a double-blind, randomized, placebo-controlled design in healthy male subjects. Cardiovascular parameters were measured at rest and during exercise after administration of single oral doses of **Ko-3290**, atenolol, or placebo.

Conclusion

Ko-3290 is a β -adrenoceptor antagonist with a degree of cardioselectivity and notable antilipolytic effects. While its general pharmacological profile has been investigated in a clinical setting, a comprehensive, publicly available dataset including its discovery, detailed synthesis, and in vitro quantitative pharmacology is lacking. Further research and publication would be necessary to provide a more in-depth technical understanding of this compound.

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References

- 1. Ko-3290 (79848-61-6) for sale [vulcanchem.com]
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